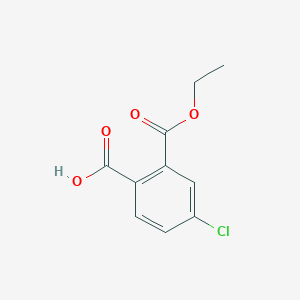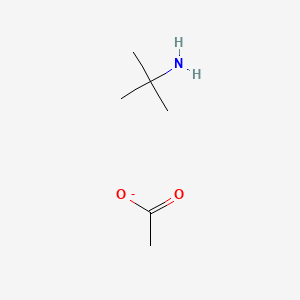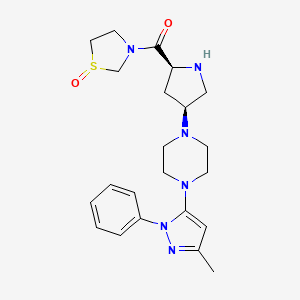
Teneligliptin Sulfoxide (Mixture of Diastereomers)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Teneligliptin Sulfoxide (Mixture of Diastereomers) is a compound that serves as an impurity of Teneligliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes . Teneligliptin Sulfoxide is characterized by its unique chemical structure, which includes a sulfoxide group and multiple stereocenters, resulting in a mixture of diastereomers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Teneligliptin Sulfoxide involves the oxidation of Teneligliptin. The reaction typically employs oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions . The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the selective formation of the sulfoxide group without over-oxidation to the sulfone .
Industrial Production Methods
Industrial production of Teneligliptin Sulfoxide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade oxidizing agents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the product . The final product is purified using techniques such as recrystallization or chromatography to obtain the desired mixture of diastereomers .
Análisis De Reacciones Químicas
Types of Reactions
Teneligliptin Sulfoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide to the corresponding sulfone.
Reduction: Reduction of the sulfoxide group back to the sulfide.
Substitution: Nucleophilic substitution reactions at the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Teneligliptin Sulfone.
Reduction: Teneligliptin.
Substitution: Various substituted derivatives of Teneligliptin.
Aplicaciones Científicas De Investigación
Teneligliptin Sulfoxide is primarily used in scientific research as a reference standard and impurity marker for Teneligliptin . Its applications include:
Chemistry: Studying the oxidation and reduction behavior of sulfoxides.
Biology: Investigating the metabolic pathways and degradation products of Teneligliptin.
Medicine: Evaluating the pharmacokinetics and pharmacodynamics of Teneligliptin and its impurities.
Industry: Quality control and impurity profiling in the production of Teneligliptin.
Mecanismo De Acción
Teneligliptin Sulfoxide, like Teneligliptin, inhibits the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition increases the levels of incretin hormones, which in turn stimulate insulin secretion and decrease glucagon release, leading to improved blood glucose control . The sulfoxide group may influence the binding affinity and metabolic stability of the compound .
Comparación Con Compuestos Similares
Similar Compounds
- Sitagliptin Sulfoxide
- Saxagliptin Sulfoxide
- Linagliptin Sulfoxide
Uniqueness
Teneligliptin Sulfoxide is unique due to its specific stereochemistry and the presence of a thiazolidine ring, which distinguishes it from other DPP-4 inhibitors . Its pharmacokinetic profile, including a longer half-life and multiple elimination pathways, also sets it apart from similar compounds .
Propiedades
Fórmula molecular |
C22H30N6O2S |
|---|---|
Peso molecular |
442.6 g/mol |
Nombre IUPAC |
[(2S,4S)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1-oxo-1,3-thiazolidin-3-yl)methanone |
InChI |
InChI=1S/C22H30N6O2S/c1-17-13-21(28(24-17)18-5-3-2-4-6-18)26-9-7-25(8-10-26)19-14-20(23-15-19)22(29)27-11-12-31(30)16-27/h2-6,13,19-20,23H,7-12,14-16H2,1H3/t19-,20-,31?/m0/s1 |
Clave InChI |
HXVFMQDOVMZPHQ-XYITUZTBSA-N |
SMILES isomérico |
CC1=NN(C(=C1)N2CCN(CC2)[C@H]3C[C@H](NC3)C(=O)N4CCS(=O)C4)C5=CC=CC=C5 |
SMILES canónico |
CC1=NN(C(=C1)N2CCN(CC2)C3CC(NC3)C(=O)N4CCS(=O)C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


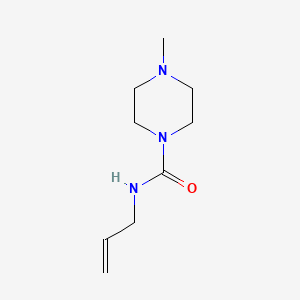
![(1S,3aR,3bS,5aS,9aR,9bR,11aS)-N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B13857098.png)
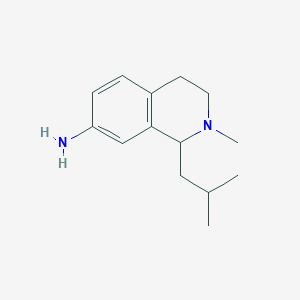

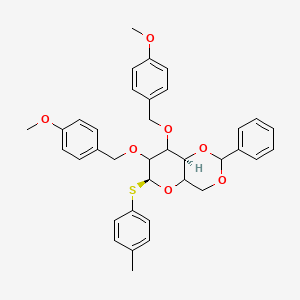
![N-(1-Naphthalen-1-yl-ethyl)-4-nitro-N-[3-(4-trifluoromethyl-phenyl)-propyl]benzenesulfonamide](/img/structure/B13857121.png)
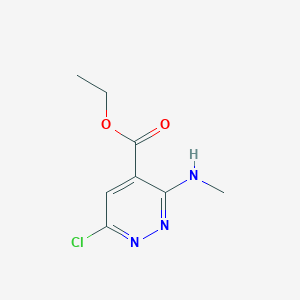
![4-[(4-Chlorophenyl)methyl]-3-methyl-5-pyrrolidin-2-yl-1,2,4-triazole](/img/structure/B13857129.png)
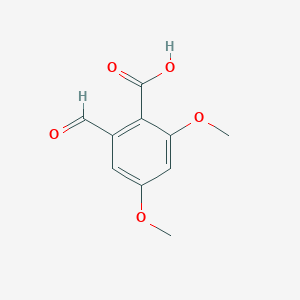
![(3R)-N-[2-(4-methoxyphenyl)ethyl]-1-naphthalen-2-ylsulfonylpiperidine-3-carboxamide](/img/structure/B13857142.png)


